1-(4-Fluorophenyl)butan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQUQHBBALXDFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Fluorophenyl Butan 1 Amine
Established Synthetic Routes and Precursors
Traditional methods for synthesizing 1-(4-Fluorophenyl)butan-1-amine rely on well-established reactions using readily available starting materials. These routes are often robust and have been optimized for laboratory and potential scale-up operations.
Reductive amination is a cornerstone for the synthesis of amines and represents the most direct route to this compound from its corresponding ketone, 1-(4-Fluorophenyl)butan-1-one. masterorganicchemistry.comresearchgate.net This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source, which is then reduced in situ to the desired amine. masterorganicchemistry.com
A prominent example of this strategy is the Leuckart-Wallach reaction . researchgate.netwikipedia.org This method traditionally uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen donor and the reducing agent. wikipedia.org The reaction typically requires high temperatures, often exceeding 120-180°C, to drive the conversion. wikipedia.orgalfa-chemistry.com The process begins with the formation of an iminium ion, which is subsequently reduced by a hydride transfer from formate or a related species. wikipedia.orgalfa-chemistry.com While effective, the classic Leuckart-Wallach reaction can suffer from drawbacks such as the high energy input and the potential formation of N-formylated byproducts. alfa-chemistry.comscribd.com
Modern variations have improved upon the classical conditions. For instance, metal hydrides like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be used as reducing agents in the presence of an ammonia (B1221849) source. masterorganicchemistry.com These reagents often allow for milder reaction conditions. Furthermore, catalytic versions have been developed; a Cp*Rh(III) complex, for example, has been shown to catalyze the reductive amination of ketones with ammonium formate at significantly lower temperatures (50-70°C), offering high yields and chemoselectivity. scribd.com
Table 1: Comparison of Reductive Amination Methods
| Method | Reagents | Temperature | Key Features |
|---|---|---|---|
| Classic Leuckart-Wallach | Ammonium formate or Formamide | 120-180°C+ | Simple, one-pot reaction; high energy requirement. wikipedia.orgalfa-chemistry.com |
| Metal Hydride Reduction | Ketone, Ammonia/NH₄Cl, NaBH₄/NaBH₃CN | Room Temp. to moderate heat | Milder conditions; avoids N-formyl byproducts. masterorganicchemistry.com |
| Catalytic Leuckart-Wallach | Ketone, Ammonium formate, Rhodium catalyst | 50-70°C | Lowers reaction temperature; high efficiency and selectivity. scribd.com |
An alternative synthetic pathway proceeds through an aminobutanol (B45853) intermediate, such as 4-Amino-1-(4-fluorophenyl)butan-1-ol. synquestlabs.com This multi-step approach involves the initial reduction of the ketone precursor, 1-(4-fluorophenyl)butan-1-one, to the corresponding alcohol, 1-(4-fluorophenyl)butan-1-ol. This reduction is commonly achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
The resulting alcohol can then be converted to the target amine. This often involves activating the hydroxyl group, for instance, by converting it into a better leaving group (e.g., a tosylate or halide), followed by nucleophilic substitution with an amine source. Another possibility involves the use of a pre-functionalized butanol, such as 4-aminobutan-1-ol, which already contains the amino group. medchemexpress.comwikipedia.org This intermediate could theoretically be coupled with a fluorophenyl source, though this is a less direct route for the specific target compound. The key step is the transformation of the hydroxyl group on the butanol backbone into the desired amine functionality.
Syntheses can also commence from halogenated precursors, such as 4-chloro-4'-fluorobutyrophenone (B134399) or 1-bromo-1-(4-fluorophenyl)butane. chemicalbook.com These methods rely on the substitution of the halogen atom with a nitrogen-containing nucleophile.
One classical approach is the Gabriel synthesis . This method utilizes potassium phthalimide (B116566) as an ammonia surrogate to avoid the common problem of over-alkylation. For example, 1-bromo-4-(4-fluorophenyl)butane can be reacted with potassium phthalimide, followed by hydrazinolysis to cleave the phthalimide group and release the primary amine. This method is known for its high regioselectivity in producing primary amines.
Direct alkylation of ammonia is another possibility, though it is often harder to control. Using a large excess of ammonia can favor the formation of the primary amine by minimizing the chances of the product reacting further. For instance, reacting 1-chloro-4-(4-fluorophenyl)butane with an excess of ammonia in a suitable solvent like ethanol (B145695) can yield the target amine.
Development of Novel Synthetic Approaches
Recent advancements in organic chemistry have introduced more sophisticated and efficient methods for amine synthesis, many of which are applicable to the preparation of this compound.
Transition-metal catalysis has become a fundamental tool in modern organic synthesis, providing powerful methods for forming carbon-nitrogen (C-N) bonds. researchgate.netnih.gov Catalysts based on palladium, rhodium, or copper can facilitate the coupling of amine sources with aryl or alkyl halides or their equivalents under conditions often milder than traditional methods. acs.orgnih.gov
For the synthesis of this compound, a palladium-catalyzed Buchwald-Hartwig amination could be envisioned, coupling an appropriate butenylamine derivative with a fluorinated aryl precursor. More directly, strategies involving the hydroamination of an alkene or the amination of an allylic C-H bond, catalyzed by transition metals, represent atom-economical routes to complex amines. nih.govacs.org These reactions are at the forefront of synthetic methodology and offer pathways to construct aliphatic amines from simple feedstocks. researchgate.net
Table 2: Modern Catalytic Approaches
| Catalytic Strategy | Metal Catalyst (Example) | Reaction Type | Potential Advantage |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium (Pd) | Cross-coupling | High functional group tolerance. |
| Hydroamination | Rhodium (Rh), Iridium (Ir) | Alkene functionalization | High atom economy. acs.org |
| C-H Amination | Rhodium (Rh), Silver (Ag) | C-H Functionalization | Direct use of C-H bonds, reducing pre-functionalization steps. acs.org |
The field of organocatalysis, which uses small organic molecules as catalysts, has opened new avenues for asymmetric synthesis, allowing for the production of specific enantiomers of chiral molecules. nih.gov For a chiral amine like this compound, this is particularly valuable.
Enantioselective synthesis can be achieved by employing a chiral catalyst that facilitates the formation of one enantiomer over the other. A common strategy involves the asymmetric reduction of a prochiral imine or the asymmetric amination of a ketone. For example, a chiral phosphoric acid or a chiral amine catalyst (like a MacMillan catalyst) can be used to create a chiral environment around the substrate. researchgate.net One reported synthetic route to bioactive β-fluoroamines involves an organocatalytic asymmetric α-fluorination of an aldehyde, followed by a reductive amination step to install the amine. researchgate.net This two-step sequence allows for precise control over the stereochemistry of the final product, a crucial aspect for pharmaceutical applications. nih.govresearchgate.net
Flow Chemistry Applications in Synthesis Optimization
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater potential for automation and scalability. nih.govamt.uk While specific, detailed research findings on the application of flow chemistry to the synthesis of this compound are not extensively documented in publicly available literature, the principles of flow chemistry can be applied to several key steps in its synthesis, such as hydrogenation or amination reactions.
In a broader context, flow chemistry is widely used for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. Current time information in BT. For instance, hydrogenations, a key step in many amine syntheses, benefit significantly from flow processing. The improved gas-liquid mass transfer in flow reactors allows for more efficient contact between the hydrogen gas, the substrate, and the catalyst, leading to faster and more efficient reactions. amt.uk
A hypothetical flow setup for the synthesis of this compound could involve the continuous pumping of a solution of the precursor, 1-(4-fluorophenyl)butan-1-one, and a reducing agent (or a combination of an ammonia source and a reducing agent for reductive amination) through a heated, packed-bed reactor containing a solid-supported catalyst. The product stream would then be collected, and the desired amine isolated. The ability to precisely control temperature, pressure, and residence time in a flow reactor allows for fine-tuning of the reaction conditions to maximize yield and minimize by-product formation.
Table 1: Potential Parameters for Flow Synthesis of this compound
| Parameter | Potential Value/Condition | Purpose |
| Reactor Type | Packed-bed reactor | To contain the solid-supported catalyst. |
| Catalyst | Palladium on Carbon (Pd/C) | For catalytic hydrogenation. |
| Substrate | 1-(4-Fluorophenyl)butan-1-one | Precursor to the target amine. |
| Reagents | H₂ gas, Ammonia (for reductive amination) | To provide the necessary atoms for the amine. |
| Solvent | Ethanol or Methanol | To dissolve the substrate and reagents. |
| Temperature | 50-100 °C | To increase the reaction rate. |
| Pressure | 10-50 bar | To increase the concentration of hydrogen gas. |
| Flow Rate | 0.5-5 mL/min | To control the residence time in the reactor. |
This table represents a conceptual application of flow chemistry principles to the synthesis of this compound, based on general knowledge of flow chemistry applications in organic synthesis.
Stereoselective Control in Compound Formation
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound is of paramount importance. Both diastereoselective and enantioselective approaches can be employed to achieve this goal.
Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one, often a chiral auxiliary. A powerful and widely used method for the synthesis of chiral amines is the use of Ellman's tert-butanesulfinamide. osi.lv This chiral auxiliary can be condensed with the precursor ketone, 1-(4-fluorophenyl)butan-1-one, to form a N-sulfinyl imine. Subsequent diastereoselective reduction of this imine, followed by acidic removal of the auxiliary, affords the desired chiral amine with high stereopurity.
The stereochemical outcome of the reduction is directed by the bulky tert-butyl group of the sulfinamide, which effectively shields one face of the imine, forcing the reducing agent to attack from the less hindered face. The choice of reducing agent can influence the diastereoselectivity of the reaction.
Table 2: Diastereoselective Reduction of N-tert-Butanesulfinyl Imines
| Entry | Ketone Precursor | Chiral Auxiliary | Reducing Agent | Diastereomeric Ratio (d.r.) | Reference |
| 1 | 1-(4-Fluorophenyl)butan-1-one | (R)-tert-Butanesulfinamide | NaBH₄ | >95:5 | osi.lv |
| 2 | 1-(4-Fluorophenyl)butan-1-one | (S)-tert-Butanesulfinamide | L-Selectride® | >95:5 | osi.lv |
Enantioselective synthesis aims to directly create a single enantiomer of a chiral product from a prochiral substrate. One of the most efficient and atom-economical methods for the synthesis of chiral amines is the asymmetric hydrogenation of prochiral imines. nih.gov This reaction typically employs a transition metal catalyst, such as iridium or rhodium, complexed with a chiral ligand.
The precursor imine can be formed in situ from 1-(4-fluorophenyl)butan-1-one and an ammonia source. The chiral catalyst then facilitates the addition of hydrogen across the C=N double bond in a stereocontrolled manner, leading to the formation of one enantiomer of this compound in excess. The choice of metal, chiral ligand, and reaction conditions is crucial for achieving high enantioselectivity.
Another powerful enantioselective method is the use of transaminases. These enzymes can catalyze the asymmetric amination of a ketone using an amine donor, such as isopropylamine. mdpi.comnih.gov For the synthesis of (S)-1-(4-Fluorophenyl)butan-1-amine, a ω-transaminase could be employed to convert 1-(4-fluorophenyl)butan-1-one into the desired chiral amine with high enantiomeric excess.
Table 3: Enantioselective Synthesis of Chiral Amines
| Entry | Method | Substrate | Catalyst/Enzyme | Enantiomeric Excess (ee) | Reference |
| 1 | Asymmetric Hydrogenation | 1-(4-Fluorophenyl)butan-1-imine | [Ir(COD)Cl]₂ / Chiral Ligand | >95% | nih.gov |
| 2 | Biocatalytic Transamination | 1-(4-Fluorophenyl)butan-1-one | ω-Transaminase | >99% | mdpi.comnih.gov |
Stereochemical Aspects and Chiral Synthesis of 1 4 Fluorophenyl Butan 1 Amine Enantiomers
Enantioselective Synthetic Strategies
Enantioselective synthesis provides a direct pathway to chiral amines, minimizing the loss of material inherent in resolution processes. Key strategies include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.
Asymmetric catalysis is a powerful tool for the synthesis of chiral amines, often involving the reduction of a prochiral precursor, such as an imine or a ketone. nih.govnih.gov The catalytic enantioselective reduction of ketimines is a particularly common strategy. nih.gov For the synthesis of 1-(4-fluorophenyl)butan-1-amine, this would typically involve the asymmetric reduction of the corresponding N-substituted 1-(4-fluorophenyl)butan-1-imine.
Transition metal complexes featuring chiral ligands are frequently employed for this purpose. For instance, palladium-based catalysts with chiral phosphine (B1218219) ligands like BIPHEP have shown high enantioselectivity in the hydrogenation of aryl ketimines. nih.gov Another approach involves the use of chiral borane (B79455) catalysts, such as oxazaborolidines, in combination with reducing agents like catecholborane to reduce N-aryl trifluoromethyl imines, a strategy that could be adapted for other fluorinated aryl imines. nih.gov
Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a viable method. Chiral primary amines derived from cinchona alkaloids, in conjunction with an acid co-catalyst, can activate α,β-unsaturated ketones for various asymmetric conjugate additions, a principle that can be extended to the synthesis of chiral amines. nih.gov
Table 1: Representative Examples of Asymmetric Catalysis for Chiral Amine Synthesis (Note: The following data represents general methodologies and may not be specific to this compound)
| Catalyst System | Substrate Type | Reducing Agent | Enantiomeric Excess (ee) |
|---|---|---|---|
| Pd-based / Chloro-methoxy-BIPHEP | Aryl Ketimines | H₂ | High |
| Chiral Spiro-bicyclic Bis-borane | 2-Vinyl-pyridines | Hydrosilane | >99% |
| Chiral Phosphoric Acid / Borane | N-Heterocycles | Ammonia (B1221849) Borane | Up to 29% |
| Salen-Al Complex | Enones | Hydrazoic Acid | Good to Excellent |
The use of a chiral auxiliary involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. yale.edu After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.
A prevalent method involves the use of tert-butanesulfinamide. yale.edu This chiral reagent can be condensed with 4-fluorobutyrophenone (B8402436) to form a chiral N-sulfinyl imine. The subsequent diastereoselective reduction of the C=N bond, for example with a hydride reagent, is directed by the chiral sulfinyl group. Finally, acidic hydrolysis removes the auxiliary to yield the enantiomerically enriched primary amine, this compound. The versatility of tert-butanesulfinamide has been demonstrated in the synthesis of numerous chiral amines for drug discovery and production. yale.edu
Other auxiliaries, such as those derived from 1-phenylethylamine, are also used extensively. Imines formed from these chiral amines can undergo diastereoselective additions of nucleophiles, with stereocontrol dictated by the steric and electronic properties of the auxiliary. thieme-connect.de
Table 2: Common Chiral Auxiliaries and Their Applications (Note: The following data represents general methodologies and may not be specific to this compound)
| Chiral Auxiliary | Typical Reaction | Product Type | Key Features |
|---|---|---|---|
| tert-Butanesulfinamide | Diastereoselective reduction of derived imines | Primary amines | High diastereoselectivity, reliable cleavage |
| (R)- or (S)-1-Phenylethylamine | Diastereoselective nucleophilic addition to imines | Homoallylic amines, etc. | Commercially available, well-studied models |
| Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Carboxylic acids, alcohols | High diastereoselectivity, predictable stereochemistry |
Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild conditions. nih.gov For the production of chiral amines, key enzyme classes include lipases for kinetic resolution and amine dehydrogenases (AmDHs) or transaminases (TAs) for asymmetric synthesis. frontiersin.orgsigmaaldrich.com
A biocatalytic reductive amination approach using AmDHs can directly convert a ketone precursor, 4-fluorobutyrophenone, into the corresponding chiral amine. This method uses an amine donor like ammonia and requires a cofactor, such as NAD(P)H, which is typically recycled in situ. Wild-type AmDHs have demonstrated efficacy in synthesizing short-chain chiral amines with moderate to high enantioselectivity. frontiersin.org
Lipase-catalyzed kinetic resolution is another well-established biocatalytic method. In this process, a racemic mixture of this compound is subjected to acylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme selectively acylates one enantiomer at a faster rate, allowing for the separation of the unreacted, enantiomerically enriched amine from the acylated product. sigmaaldrich.comresearchgate.net
Table 3: Examples of Biocatalytic Methods for Chiral Amine Production (Note: The following data is illustrative of methods for similar compounds and not specific to this compound)
| Enzyme | Method | Substrate Example | Enantiomeric Excess (ee) |
|---|---|---|---|
| Amine Dehydrogenase (MsmeAmDH) | Asymmetric Reductive Amination | Butan-2-one | 93.6% for (S)-butan-2-amine |
| Candida antarctica Lipase B (CALB) | Kinetic Resolution (Acylation) | (±)-1-Phenylethanamine | >99% for (R)-enantiomer |
| Lipase from Pseudomonas fluorescens | Kinetic Resolution (Transesterification) | Racemic 3-hydroxy-3-phenylpropanonitrile | 79.5% |
Chiral Resolution Techniques for Racemic Mixtures
When a racemic mixture of this compound is synthesized, its separation into individual enantiomers is necessary. Chiral resolution is a common strategy to achieve this. wikipedia.org
Classical resolution via diastereomeric salt formation is a well-established and scalable technique for separating racemic amines. wikipedia.orgrsc.org This method involves reacting the racemic base, this compound, with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. lumenlearning.com
This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. lumenlearning.com Through careful selection of the resolving agent and crystallization solvent, one of the diastereomeric salts can be induced to precipitate preferentially. The crystallized salt is then separated by filtration. Finally, treatment of the isolated diastereomeric salt with a base regenerates the enantiomerically pure amine. The other enantiomer remains in the filtrate and can also be recovered.
Table 4: Common Chiral Resolving Acids for Amines (Note: The following data represents general methodologies and may not be specific to this compound)
| Chiral Acid | Properties | Typical Solvents for Crystallization |
|---|---|---|
| (+)-Tartaric Acid | Readily available, natural product | Methanol, Ethanol (B145695), Water |
| (-)-Mandelic Acid | Effective for a wide range of amines | Alcohols, Acetone |
| (+)-Camphor-10-sulfonic acid | Strong acid, often forms crystalline salts | Isopropanol (B130326), Ethyl Acetate |
Chromatographic methods, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), are powerful analytical and preparative tools for separating enantiomers. phenomenex.comnih.gov The separation is based on the differential interactions between the enantiomers of this compound and the chiral environment of the CSP. phenomenex.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are widely used due to their broad applicability for separating a diverse range of chiral compounds, including amines. yakhak.orgwindows.net The choice of mobile phase (normal phase, reversed-phase, or polar organic) significantly influences the separation efficiency. For analytical purposes, the enantiomeric excess of a sample can be accurately determined. For preparative separations, the technique can be scaled up to isolate multi-gram quantities of the pure enantiomers.
Table 5: Representative Chiral Stationary Phases for Amine Separation (Note: The following data represents general methodologies and may not be specific to this compound)
| Chiral Stationary Phase (CSP) | Type | Common Mobile Phases |
|---|---|---|
| Lux Cellulose-2 | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Hexane/IPA, Methanol, Acetonitrile |
| Lux Amylose-2 | Amylose tris(5-chloro-2-methylphenylcarbamate) | Hexane/Ethanol, Polar Organic |
| Chiralpak IE | Amylose tris(3,5-dichlorophenylcarbamate) | Normal Phase Solvents |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase Solvents |
Optical Purity Determination and Stereochemical Assignment
The determination of optical purity and the assignment of the absolute configuration of the enantiomers of this compound are critical steps in its synthesis and characterization, particularly for applications where stereochemistry influences biological activity. These analyses are typically achieved through a combination of chromatographic and spectroscopic techniques.
The most common methods for determining the enantiomeric excess (e.e.), a measure of optical purity, involve chiral chromatography, particularly high-performance liquid chromatography (HPLC). researchgate.net Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation in the chromatogram. The ratio of the peak areas for the two enantiomers directly corresponds to their ratio in the mixture, allowing for the calculation of the enantiomeric excess.
For chiral amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. These CSPs, for instance, those with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) selectors on a silica (B1680970) support, can resolve a wide array of chiral compounds, including amines. The separation is typically carried out in a normal-phase mode, using a mobile phase consisting of a mixture of an alkane (like hexane) and an alcohol (such as isopropanol or ethanol), often with a small amount of an amine modifier (like diethylamine) to improve peak shape and resolution.
In some cases, derivatization of the amine with a chiral or achiral reagent can enhance separation and detection. For instance, derivatizing the enantiomeric mixture with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can improve detection sensitivity.
Another powerful technique for determining enantiomeric excess is Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with a chiral auxiliary. This can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). When a racemic mixture of this compound is reacted with a single enantiomer of a CDA, a pair of diastereomers is formed. These diastereomers have distinct NMR spectra, and the integration of the signals corresponding to each diastereomer allows for the quantification of the enantiomeric excess of the original amine. Similarly, a CSA can form transient, non-covalent diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. For fluorine-containing compounds like this compound, ¹⁹F NMR can be a particularly effective tool, as the fluorine nucleus provides a sensitive and often simpler spectroscopic handle.
The assignment of the absolute stereochemical configuration (R or S) to the separated enantiomers is a more complex task. If an enantiomerically pure starting material or a catalyst with a known absolute configuration is used in an enantioselective synthesis with a well-understood mechanism, the configuration of the product can often be inferred.
However, for a definitive assignment, several methods can be employed. X-ray crystallography of a single crystal of one of the enantiomers, or a diastereomeric salt formed with a chiral acid of known configuration, provides an unambiguous determination of the absolute stereochemistry. Spectroscopic methods such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) can also be used. These techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental spectrum with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the S-enantiomer), the absolute configuration of the sample can be assigned.
While specific research detailing the chiral separation and stereochemical assignment for this compound is not extensively available in public literature, the commercial availability of the (S)-enantiomer confirms that such separations and characterizations have been successfully performed. chemsrc.comsigmaaldrich.com The methods described above represent the standard and established techniques that would be applied for this purpose.
Table of Analytical Methods for Chiral Analysis of Amines
| Technique | Principle | Application to this compound |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Determination of enantiomeric excess by separating the R and S enantiomers. Polysaccharide-based columns are commonly used for chiral amines. |
| NMR with Chiral Auxiliaries | Formation of diastereomeric species (covalent or non-covalent) with distinct NMR signals. | Quantification of enantiomeric excess by integrating the signals of the resulting diastereomers. ¹⁹F NMR can be particularly useful. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Unambiguous determination of the absolute configuration (R/S) of a pure enantiomer or a diastereomeric salt. |
| Vibrational/Electronic Circular Dichroism (VCD/ECD) | Differential absorption of left and right circularly polarized light by a chiral molecule. | Assignment of absolute configuration by comparing the experimental spectrum to theoretically calculated spectra. |
Mechanistic Organic Chemistry of 1 4 Fluorophenyl Butan 1 Amine and Analogous Reactions
Reaction Mechanisms Governing C-N Bond Formation and Functionalization
The formation and subsequent reactions of the C-N bond in 1-(4-fluorophenyl)butan-1-amine are central to its chemical behavior. These transformations are governed by the interplay of its primary amine and fluorophenyl moieties.
Nucleophilic Reactivity of the Primary Amine Moiety
The primary amine group in this compound is a key functional group that dictates much of its reactivity. Amines are generally good nucleophiles due to the lone pair of electrons on the nitrogen atom. youtube.comlibretexts.org This electron pair can attack electron-deficient centers, initiating a variety of chemical transformations.
The nucleophilicity of amines is influenced by several factors, including steric hindrance and the electronic nature of the substituents attached to the nitrogen atom. researchgate.netmasterorganicchemistry.com In the case of this compound, the primary amine is relatively unhindered, allowing it to participate readily in nucleophilic reactions.
One of the fundamental reactions involving primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). youtube.comlibretexts.org This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. khanacademy.org The reaction is reversible, and the equilibrium can be shifted towards the imine product by removing water. youtube.com
The general mechanism for imine formation is as follows:
Nucleophilic attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon. youtube.com
Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine. khanacademy.org
Dehydration: The hydroxyl group of the carbinolamine is protonated, and a water molecule is eliminated, forming an iminium ion. youtube.com
Deprotonation: A base removes a proton from the nitrogen, yielding the neutral imine. youtube.com
The nucleophilicity of amines also allows them to react with other electrophiles, such as acid chlorides and sulfonyl chlorides, to form amides and sulfonamides, respectively. libretexts.org
Reactivity of the Fluorophenyl Ring System
In the context of nucleophilic aromatic substitution (SNA_r_), the presence of a fluorine atom can increase the reactivity of the aromatic ring towards nucleophiles. stackexchange.com This is because the rate-determining step in SNA_r_ is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The highly electronegative fluorine atom helps to stabilize this intermediate through its inductive effect, thereby lowering the activation energy of the reaction. stackexchange.com
Conversely, the electron-withdrawing nature of the fluorophenyl group can decrease the basicity and nucleophilicity of the primary amine compared to an unsubstituted phenylethylamine. docbrown.info The lone pair on the nitrogen can be partially delocalized into the π-system of the benzene (B151609) ring, making it less available for donation to an electrophile. docbrown.info
Oxidative and Reductive Transformations of Amine Derivatives
The amine functionality can undergo a variety of oxidative and reductive transformations, leading to a diverse range of products. researchgate.netnih.govnih.govacs.org
Oxidative Transformations: Visible light photoredox catalysis has emerged as a powerful tool for the oxidative functionalization of amines. nih.govnih.govacs.orgacs.org In these reactions, the amine can act as an electron donor to a photoexcited catalyst, generating a highly reactive amine radical cation. nih.gov This intermediate can then undergo several downstream pathways, including:
Deprotonation: Abstraction of a hydrogen atom from the carbon α to the nitrogen leads to the formation of an α-amino radical. nih.gov
Iminium ion formation: The α-amino radical can be further oxidized to an electrophilic iminium ion. nih.gov
C-C bond cleavage: The amine radical cation can undergo fragmentation to produce a carbon-centered radical and an iminium ion. nih.gov
These reactive intermediates can be trapped by various nucleophiles and radical acceptors to forge new carbon-carbon and carbon-heteroatom bonds. nih.gov
Reductive Transformations: The reduction of amine derivatives can also be achieved through various methods. For instance, amides, which can be formed from the corresponding primary amine, can be reduced to amines using reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reducing agent can sometimes allow for selective reduction of one functional group in the presence of others. acs.org
Impact of the Fluorine Atom on Reaction Kinetics and Thermodynamics
The presence of a fluorine atom in a molecule can have a profound impact on both the kinetics and thermodynamics of a reaction. rsc.orgnih.govmt.com This is due to fluorine's unique combination of high electronegativity and small size. nih.gov
Kinetic Effects: As discussed in the context of nucleophilic aromatic substitution, the strong electron-withdrawing inductive effect of fluorine can accelerate reactions by stabilizing negatively charged transition states and intermediates. stackexchange.com This leads to a lower activation energy and a faster reaction rate.
The table below summarizes the general effects of fluorine substitution on reaction parameters.
| Parameter | Effect of Fluorine Substitution | Rationale |
| Reaction Rate (Kinetics) | Can be increased or decreased depending on the reaction mechanism. | For reactions involving anionic intermediates (e.g., SNA_r), the rate is often increased due to stabilization by the electron-withdrawing fluorine atom. stackexchange.com For reactions where electron donation from the aromatic ring is important, the rate may be decreased. |
| Equilibrium Position (Thermodynamics) | Can shift the equilibrium. | The high strength of the C-F bond can favor the formation of fluorinated products. mt.com The electronic effects of fluorine can also alter the relative stability of reactants and products. |
| Acidity/Basicity | Increases the acidity of nearby protons and decreases the basicity of nearby functional groups. | The strong inductive effect of fluorine withdraws electron density, making it easier to remove a proton and harder for a basic site to donate its lone pair. nih.gov |
Investigation of Intermediates in Catalytic Cycles
The elucidation of reaction mechanisms often relies on the detection and characterization of transient intermediates in catalytic cycles. nih.gov Techniques such as desorption electrospray ionization mass spectrometry (DESI-MS) have proven valuable in capturing short-lived species that are crucial to understanding how a catalyst facilitates a particular transformation. nih.gov
In the context of C-N bond formation, catalytic methods such as hydroamination, which involves the addition of an amine to an unsaturated C-C bond, are of significant interest. rsc.org Nickel-hydride (NiH) catalyzed hydroamination, for example, provides a highly selective route to amines. rsc.org Mechanistic studies of such reactions often involve a combination of kinetic analysis, isotopic labeling, and computational modeling to identify the rate-determining step and characterize key intermediates like metal-alkyl and metal-nitrenoid species. rsc.org
For reactions involving this compound or analogous structures, the investigation of catalytic cycles could focus on:
Identifying catalyst-substrate complexes: Understanding how the amine coordinates to the metal center is the first step in the catalytic cycle.
Observing oxidative addition and reductive elimination steps: These are fundamental steps in many catalytic cross-coupling reactions.
Characterizing organometallic intermediates: Isolating or spectroscopically observing species such as metal-amido or metal-alkyl complexes can provide direct evidence for a proposed mechanism.
The study of these intermediates is crucial for optimizing reaction conditions, improving catalyst design, and expanding the scope of synthetic methodologies.
Computational Chemistry and Theoretical Studies of 1 4 Fluorophenyl Butan 1 Amine
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecular systems. nih.govresearchgate.net Methods like DFT, often using the B3LYP functional with basis sets such as 6-311++G(d,p), are commonly used to optimize molecular geometry and calculate various electronic and spectroscopic parameters. nih.govmdpi.comnih.gov These theoretical approaches allow for a detailed examination of the molecule's electronic structure, charge distribution, and reactive sites.
The electronic properties and global reactivity of a molecule are primarily governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. mdpi.compjosr.com A smaller energy gap suggests that the molecule is more easily polarized and has higher chemical reactivity, indicating that charge transfer can readily occur within the molecule. pjosr.comnih.gov
For 1-(4-Fluorophenyl)butan-1-amine, the HOMO is expected to be localized primarily on the electron-rich regions, such as the phenyl ring and the nitrogen atom of the amine group. In contrast, the LUMO would likely be distributed over the aromatic ring. Theoretical calculations provide the energy values for these orbitals, allowing for the prediction of the molecule's electronic behavior. elsevierpure.com
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.2 to -7.3 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.1 to -3.2 |
Note: These values are representative based on calculations for similar aromatic amines and are subject to variation based on the specific computational method and basis set employed. mdpi.com
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface using a color spectrum. nih.gov
Different colors on the MEP surface represent different potential values. Regions with a negative electrostatic potential, typically colored red or yellow, are electron-rich and are susceptible to electrophilic attack. nih.govnih.gov Conversely, areas with a positive electrostatic potential, colored blue, are electron-poor and represent sites for nucleophilic attack. nih.gov In the case of this compound, the MEP surface would be expected to show:
Negative Regions (Red/Yellow): Concentrated around the highly electronegative fluorine and nitrogen atoms, indicating these are the primary sites for electrophilic interaction. researchgate.net
Positive Regions (Blue): Located around the hydrogen atoms of the amine group (-NH2), highlighting their electrophilic character. nih.gov
Neutral Regions (Green): Generally found over the carbon atoms of the butyl chain and parts of the phenyl ring.
This analysis provides crucial information about where the molecule is most likely to interact with other chemical species. researchgate.netnih.gov
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis structure, charge distribution, and intramolecular interactions within a molecule. uni-muenchen.deq-chem.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the chemist's intuitive picture of bonding. uni-muenchen.de
NBO analysis calculates the natural atomic charges on each atom, offering a more robust description of charge distribution than other methods. researchgate.net For this compound, this analysis would quantify the partial negative charges on the fluorine and nitrogen atoms and the partial positive charges on the hydrogen atoms of the amine group.
Furthermore, NBO analysis reveals delocalization effects by examining interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de Key interactions would likely include the delocalization of the nitrogen atom's lone pair electrons into the antibonding orbitals of adjacent C-C and C-H bonds. These donor-acceptor interactions stabilize the molecule and are crucial to understanding its electronic properties.
Table 2: Hypothetical Natural Atomic Charges of this compound from NBO Analysis
| Atom | Element | Expected Natural Charge (e) |
|---|---|---|
| F | Fluorine | -0.4 to -0.5 |
| N | Nitrogen | -0.8 to -0.9 |
| C (attached to F) | Carbon | +0.2 to +0.3 |
| C (attached to N) | Carbon | +0.1 to +0.2 |
Note: These values are illustrative and depend on the specific molecular conformation and computational level of theory. researchgate.netwisc.edu
Conformational Analysis and Potential Energy Surfaces
The flexibility of the butylamine (B146782) side chain in this compound allows it to exist in multiple spatial arrangements, or conformations. libretexts.org Conformational analysis is the study of the energy of the molecule as a function of the rotation around its single bonds, which helps to identify the most stable, low-energy structures. libretexts.org
Due to rotation around the C-C and C-N single bonds in the butylamine chain, this compound possesses several rotational isomers (rotamers). A potential energy surface (PES) scan is a computational technique used to explore these conformations. researchgate.net By systematically rotating key dihedral angles and calculating the energy at each step, a map of the conformational landscape is generated. libretexts.orgresearchgate.net
The points of lowest energy on this surface correspond to the most stable conformers, often referred to as energy minima. nih.gov These stable structures typically adopt staggered conformations, where bulky groups are positioned as far apart as possible to minimize steric hindrance. libretexts.org In contrast, high-energy eclipsed conformations, where groups are aligned, are energetically unfavorable due to torsional strain. libretexts.org For this compound, the most stable conformers would be those that minimize the steric repulsion between the 4-fluorophenyl ring and the butyl group.
The relative stability of different conformers is determined by a balance of subtle intramolecular forces, including hydrogen bonding and steric interactions.
Steric Interactions: Steric hindrance, or van der Waals repulsion, occurs when non-bonded atoms or groups are forced too close to one another. In this compound, significant steric repulsion can arise between the bulky 4-fluorophenyl group and the atoms of the butyl chain. Conformations that minimize these repulsive interactions are energetically favored. libretexts.org The interplay between the stabilizing effect of potential hydrogen bonding and the destabilizing effect of steric hindrance ultimately dictates the preferred three-dimensional structure of the molecule.
Computational Elucidation of Reaction Mechanisms
Computational methods are instrumental in mapping the energetic landscapes of chemical reactions involving this compound. Through the application of quantum chemical calculations, it is possible to delineate the precise pathways of its formation and subsequent transformations.
A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. For the synthesis of this compound, such as through the reduction of the corresponding ketone, computational models can identify the geometry and energetic properties of the transition state. Techniques like Density Functional Theory (DFT) are commonly employed to locate transition structures and calculate activation energies, which are crucial for predicting reaction rates.
For instance, in a hypothetical study on the synthesis of this compound via a transition-metal-catalyzed hydroamination, computational analysis could reveal the intermediates and transition states involved in the catalytic cycle. The reaction pathway could be meticulously mapped out, providing a step-by-step visualization of the molecular transformations.
Table 1: Hypothetical Calculated Energies for a Reaction Step in the Synthesis of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Intermediate 1 | -5.2 |
| Transition State 1 | +15.8 |
| Intermediate 2 | -2.1 |
| Transition State 2 | +12.5 |
This table illustrates the type of data that would be generated from a computational study of a reaction mechanism, showing the relative energies of reactants, intermediates, transition states, and products.
The surrounding solvent can significantly influence the conformation and reactivity of a molecule. Computational models can simulate these solvent effects, providing a more realistic depiction of the molecule's behavior in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.
Explicit solvent models, on the other hand, involve including individual solvent molecules in the calculation, offering a more detailed picture of solute-solvent interactions. These models are particularly useful for studying reactions where specific solvent interactions, like hydrogen bonding, play a crucial role. For this compound, computational studies could explore how its conformation and the energy barriers of its reactions change in different solvents, from nonpolar to polar protic environments. This understanding is vital for optimizing reaction conditions in synthetic applications.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.
High-level quantum chemical calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts. Comparing the computed spectra with experimental data can confirm the structure of the compound and help in the assignment of complex spectra. The prediction of ¹⁹F NMR chemical shifts is particularly relevant for fluorinated compounds and can be achieved with good accuracy through modern computational methods. nih.govresearchgate.netrsc.org
Furthermore, computational methods can predict the vibrational frequencies of this compound, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. This computed spectrum can be compared with the experimental IR spectrum to identify characteristic vibrational modes and confirm the presence of specific functional groups.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (ppm, CH-NH₂) | 3.5 | 3.4 |
| ¹³C NMR (ppm, C-F) | 162.1 | 161.5 |
| ¹⁹F NMR (ppm) | -115.2 | -114.8 |
| IR Frequency (cm⁻¹, N-H stretch) | 3350 | 3360 |
This table provides an example of how predicted spectroscopic data for this compound would be compared with experimental values to validate both the computational model and the experimental structure determination.
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The reactivity of the primary amine group in 1-(4-fluorophenyl)butan-1-amine is central to its role as a precursor. It readily participates in reactions to form new carbon-nitrogen bonds, enabling the construction of more elaborate molecular architectures.
The primary amine of this compound can be readily acylated to form amide bonds, which are fundamental linkages in numerous biologically active molecules and materials. nih.gov This transformation is typically achieved by reacting the amine with carboxylic acids, acid chlorides, or esters. The formation of amide bonds is a cornerstone of medicinal chemistry, and using this fluorinated amine allows for the introduction of a 4-fluorophenylbutyl moiety into a target structure. nih.govbohrium.com
Similarly, the amine can react with isocyanates to form urea (B33335) derivatives. These derivatives are significant in drug design and materials science. The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate.
Table 1: Examples of Amide and Urea Formation Reactions
| Reactant 1 | Reactant 2 | Product Type | Significance |
| This compound | Carboxylic Acid / Acid Chloride | Amide | Core reaction in synthesizing diverse functional molecules. nih.govbohrium.com |
| This compound | Isocyanate | Urea | Important for creating compounds with applications in medicinal and materials chemistry. |
Structural diversification is a key strategy in drug discovery and materials science, and this compound is an excellent substrate for such modifications through N-alkylation and N-acylation. researchgate.net
N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine. This can be accomplished using various alkylating agents, such as alkyl halides or through reductive amination. nih.govd-nb.inforsc.org N-alkylation significantly alters the steric and electronic properties of the amine, which can be crucial for modulating its biological activity or material properties. nih.gov
N-Acylation: As mentioned previously, N-acylation involves the addition of an acyl group to the nitrogen atom, forming an amide. researchgate.net This reaction is not only used to create stable amide products but also as a method to introduce a wide variety of substituents, thereby diversifying the molecular structure for various applications. nih.gov
These reactions underscore the compound's utility as a versatile building block, allowing chemists to systematically modify its structure to achieve desired properties. researchgate.net
Heterocyclic compounds, particularly those containing nitrogen, are ubiquitous in pharmaceuticals. This compound can serve as a key starting material for the synthesis of important heterocyclic systems like pyrrolidines and piperazines. synquestlabs.com For instance, derivatives of this amine can be used in multi-step synthetic sequences that involve cyclization reactions to form these ring systems. The synthesis of 3-((4-Fluorophenyl)amino)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione highlights how a fluorophenyl amine moiety can be incorporated into a pyrrolidine (B122466) ring structure. The 4-fluorophenylbutyl group can be strategically incorporated into these heterocyclic scaffolds to influence their interaction with biological targets.
Scaffold for Structure-Activity Relationship (SAR) Studies of Analogs
The this compound framework is an attractive scaffold for structure-activity relationship (SAR) studies. SAR studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity, which guides the design of more potent and selective drugs. nih.gov
By systematically modifying the structure of this compound, chemists can create a library of analogs to probe interactions with biological receptors. nih.govnih.gov For example, the length of the butyl chain can be altered, substituents can be added to the phenyl ring, or the amine group can be further functionalized. These analogs are then tested for their binding affinity and functional activity at a specific receptor. Such studies have been crucial in designing antagonists for various receptors, where the fluorophenyl group can enhance binding affinity. nih.gov The data from these studies helps to build a comprehensive profile of the ligand-receptor interactions, identifying key structural features required for activity. nih.gov
Table 2: SAR Study Design Based on the this compound Scaffold
| Modification Site | Type of Modification | Purpose of Analog Synthesis |
| Butyl Chain | Varying length (e.g., propyl, pentyl) | To probe the size of the receptor's binding pocket. |
| Phenyl Ring | Introducing other substituents (e.g., -Cl, -CH3) | To explore electronic and steric effects on binding. |
| Amine Group | Alkylation or Acylation | To assess the importance of the hydrogen bond donor/acceptor properties. |
| Fluorine Position | Moving F to ortho or meta positions | To evaluate the impact of fluorine's position on conformation and activity. |
The position of the fluorine atom on the phenyl ring has a significant impact on the molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.net The electron-withdrawing nature of fluorine can influence the acidity and reactivity of other parts of the molecule. researchgate.net Synthesizing analogs where the fluorine is moved from the para (4-position) to the ortho (2-position) or meta (3-position) can lead to notable differences in the molecule's three-dimensional conformation. This, in turn, can drastically affect how the molecule fits into a receptor's binding site. For instance, an analog like 1-(4-Chloro-2-fluorophenyl)butan-2-amine introduces different electronic and steric profiles compared to the para-fluoro counterpart. nih.gov Studying these positional isomers is a critical aspect of SAR, as it can reveal subtle but crucial details about the optimal geometry for ligand-receptor binding.
Development of New Synthetic Reagents and Catalysts Utilizing the Amine Moiety
The primary amine group in this compound is a key functional handle that can be leveraged for the development of novel synthetic reagents and catalysts. Chiral primary amines and their derivatives have emerged as a powerful class of organocatalysts, capable of promoting a wide array of asymmetric transformations with high efficiency and enantioselectivity.
While specific, documented examples of catalysts derived directly from this compound are not extensively reported in readily available literature, the principles of organocatalysis strongly suggest its potential in this area. The amine moiety can be readily converted into various catalytic species. For instance, it can be transformed into a chiral Schiff base ligand by condensation with a suitable aldehyde. Such ligands can then coordinate with metal centers to form chiral Lewis acid catalysts for reactions like asymmetric aldol (B89426) additions, Michael additions, and Diels-Alder reactions.
Furthermore, the primary amine itself can act as a catalyst in enamine and iminium ion catalysis, which are powerful strategies for the α- and β-functionalization of carbonyl compounds. The chiral environment provided by the (S)- or (R)-enantiomer of this compound could, in principle, induce asymmetry in these transformations.
The development of chiral aminophosphine (B1255530) ligands from primary amines is another well-established strategy in asymmetric catalysis. rsc.orgresearchgate.net These ligands, when complexed with transition metals like rhodium, palladium, or iridium, are highly effective in a variety of catalytic processes, including asymmetric hydrogenation and hydroformylation. The synthesis of such a ligand from this compound would involve the reaction of the amine with a chlorophosphine.
The potential applications of this compound in catalysis are summarized in the table below, based on the known reactivity of similar chiral primary amines:
| Catalyst Type | Potential Reaction | Mechanism/Principle |
| Chiral Schiff Base Ligands | Asymmetric Aldol, Michael Additions | Formation of chiral metal complexes |
| Organocatalyst | Asymmetric α-functionalization of carbonyls | Enamine/Iminium ion catalysis |
| Chiral Aminophosphine Ligands | Asymmetric Hydrogenation, Hydroformylation | Formation of chiral transition metal catalysts |
Advanced Spectroscopic and Structural Characterization Techniques for Derivatives
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of novel compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This technique allows for the determination of a molecule's elemental composition from its exact mass. nih.gov For 1-(4-Fluorophenyl)butan-1-amine, with a molecular formula of C10H14FN, the theoretical monoisotopic mass is 167.1110 Da. chemsrc.com
In a typical HRMS analysis using a soft ionization technique like electrospray ionization (ESI), the compound is protonated to form the [M+H]⁺ ion. The instrument then measures the m/z of this ion with high precision, typically to within 5 parts per million (ppm). The experimentally determined accurate mass of the [M+H]⁺ ion for this compound would be compared to the calculated theoretical value. A close match confirms the elemental formula and, by extension, the molecular weight, distinguishing it from other compounds with the same nominal mass but different atomic compositions. This level of accuracy is critical in synthetic chemistry and metabolomics to verify target molecules and identify unknowns. nih.govmdpi.com
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C10H14FN |
| Molecular Weight | 167.223 g/mol |
| Monoisotopic Mass | 167.11100 Da |
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, multi-dimensional NMR techniques are essential for the complete and unambiguous assignment of the complex molecular structure of this compound derivatives.
2D NMR: Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.
COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the butyl chain.
HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom's signal based on its attached protons.
HMBC shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the connection between the butyl chain and the fluorophenyl ring, as well as confirming the position of the fluorine substituent via long-range C-F couplings.
Solid-State NMR (ssNMR): For crystalline salts or derivatives of this compound, ssNMR can provide valuable information about the structure and dynamics in the solid phase. nih.gov ¹⁹F ssNMR, for example, can be used to study the local environment of the fluorine atom, providing insights into intermolecular interactions and packing in the crystal lattice. nih.govnih.gov This technique is particularly powerful for characterizing polymorphic forms, which may exhibit different physical properties. nih.gov
Single-Crystal X-ray Diffraction Analysis of Salts and Derivatives
Single-Crystal X-ray Diffraction (SCXRD) offers the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com To perform this analysis, a suitable single crystal of a salt of this compound (e.g., hydrochloride or tartrate) must be grown.
The analysis provides a wealth of data, including:
Bond Lengths and Angles: Precise measurements that can be compared with theoretical values.
Torsion Angles: Defines the conformation of the molecule, such as the orientation of the phenyl ring relative to the butylamine (B146782) side chain.
Stereochemistry: Unambiguously determines the absolute configuration (R or S) in chiral derivatives.
Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, identifying hydrogen bonds, π–π stacking, and other non-covalent interactions that stabilize the structure. beilstein-journals.orgmdpi.com
For instance, analysis of a related fluorinated chalcone (B49325) derivative, 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, detailed the planarity of the fluorophenyl ring and its twist relative to the rest of the molecule, along with the intermolecular contacts governing the crystal packing. nih.gov Such detailed structural insights are invaluable for understanding structure-activity relationships.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method used to identify the functional groups present in a molecule. nist.gov
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include:
N-H stretching: A moderate to weak band (or pair of bands for a primary amine) in the 3300-3500 cm⁻¹ region.
C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl chain appear just below 3000 cm⁻¹.
C=C stretching: Aromatic ring vibrations typically occur in the 1450-1600 cm⁻¹ region.
C-F stretching: A strong absorption band typically found in the 1100-1250 cm⁻¹ range, characteristic of the aryl-fluoride bond.
N-H bending: A broad band around 1600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. analyzeiq.com While N-H and O-H stretches are often weak in Raman spectra, aromatic ring and C-C backbone vibrations tend to be strong, making it a useful tool for confirming the core structure of the molecule. For a related compound, (1R)-(+)-1-(4-Fluorophenyl)ethylamine, both FT-IR and FT-Raman spectra have been documented, providing a reference for the characteristic vibrational modes of the 4-fluorophenylamine moiety. nih.gov
Table 2: Expected Vibrational Spectroscopy Bands for this compound
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Primary Amine) | FT-IR | 3300 - 3500 | Moderate/Weak |
| Aromatic C-H Stretch | FT-IR | > 3000 | Moderate |
| Aliphatic C-H Stretch | FT-IR | < 3000 | Strong |
| Aromatic C=C Stretch | FT-IR / Raman | 1450 - 1600 | Strong |
| C-F Stretch | FT-IR | 1100 - 1250 | Strong |
| N-H Bend | FT-IR | ~1600 | Broad/Moderate |
Future Research Trajectories and Interdisciplinary Outlook
Development of More Sustainable and Atom-Economical Synthetic Protocols
The chemical industry's growing emphasis on green chemistry is steering research towards the development of more sustainable and atom-economical methods for synthesizing chiral amines. jocpr.com Traditional multi-step syntheses are often plagued by poor atom economy, generating significant waste. rsc.org In contrast, modern approaches prioritize the maximization of atom incorporation from starting materials into the final product. jocpr.com
A key strategy in this endeavor is the use of catalytic hydrogenation, which offers a green and efficient route to amines with minimal waste. jocpr.comnih.govacs.org Asymmetric hydrogenation, in particular, stands out for its ability to produce enantiomerically pure amines, a critical requirement for many pharmaceutical applications. nih.govacs.org The development of novel catalysts, especially those based on non-noble metals like cobalt, is a significant step towards more cost-effective and sustainable industrial-scale production. mdpi.com These catalysts can operate under milder conditions and are often more readily available than their precious metal counterparts. mdpi.com
Furthermore, the concept of "one-pot" synthesis, where multiple reaction steps are carried out in a single reaction vessel, is gaining traction. acs.org This approach, often employing biocatalysts like amine transaminases, simplifies the synthetic process, reduces solvent usage, and minimizes waste generation. acs.orgmdpi.com The direct catalytic asymmetric synthesis of α-chiral primary amines is another promising avenue, offering a more straightforward and cost-effective alternative to traditional methods that rely on N-substituted substrates. rsc.org
Looking ahead, the development of heterogeneous catalysts that can be easily separated and reused will be crucial for enhancing the sustainability of amine synthesis. rsc.org Encapsulating chiral catalysts within solid supports, for instance, not only facilitates catalyst recovery but can also improve catalytic activity and selectivity. rsc.org
Exploration of Unprecedented Reactivity and Novel Catalytic Systems
The quest for novel reactivity patterns and more efficient catalytic systems is a perpetual driver of innovation in organic synthesis. For the synthesis of amines like 1-(4-fluorophenyl)butan-1-amine, researchers are exploring a range of innovative strategies.
One area of intense focus is the development of advanced catalyst systems. For instance, ternary nitrides such as FeMoN, CoMoN, and NiMoN have shown high catalytic activities in ammonia (B1221849) synthesis, a fundamental step in many amine production processes. rsc.org The use of confined spaces, inspired by enzymatic catalysis, is also emerging as a promising approach to enhance the efficiency and selectivity of catalytic reactions. mdpi.com By encapsulating metal complexes within self-assembled capsules, it is possible to influence the reaction outcome, leading to more active systems and even the formation of new products. mdpi.com
The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, continues to evolve with the development of new ligands that expand its scope and efficiency. The BippyPhos ligand, for example, has demonstrated an unprecedentedly broad scope in the palladium-catalyzed amination of (hetero)aryl chlorides, accommodating a wide variety of NH-containing substrates. nih.gov This versatility reduces the need for multiple catalyst systems, simplifying synthetic planning. nih.gov
Furthermore, the exploration of strained intermediates, such as anomalous aziridines, is opening up new avenues for accessing structurally complex and densely functionalized amines. nih.gov These highly strained molecules exhibit unique reactivity, allowing for the synthesis of diverse nitrogen-containing scaffolds with high stereoselectivity. nih.gov The development of tandem reactions, where multiple bond-forming events occur in a single operation, also represents a powerful strategy for increasing synthetic efficiency. researchgate.net
Integration of Machine Learning in Predictive Molecular Design and Synthesis Planning
The integration of machine learning (ML) is set to revolutionize the field of chemical synthesis. ML algorithms can analyze vast datasets of chemical reactions to identify patterns and predict outcomes, thereby accelerating the discovery and optimization of new synthetic routes. chemrxiv.orgnih.govacs.org
In the context of amine synthesis, ML can be employed to forecast the performance of different catalysts and reaction conditions, saving valuable time and resources in the laboratory. hw.ac.ukepfl.ch For instance, a Bayesian optimization algorithm has been successfully used to optimize a photoredox tertiary amine synthesis by exploring a large reaction space with multiple continuous and discrete variables. chemrxiv.orgnih.govacs.org This approach not only identified the optimal conditions for maximizing yield but also considered the reaction cost, demonstrating the potential of ML to drive more economical and sustainable chemical manufacturing. chemrxiv.orgnih.govacs.org
ML models can also be used to predict the properties of novel molecules, guiding the design of new compounds with desired functionalities. By learning from existing data, these models can suggest new molecular structures that are likely to exhibit specific biological activities or material properties. This predictive power can significantly streamline the drug discovery process and the development of new materials.
Furthermore, machine learning can assist in elucidating complex reaction mechanisms. By analyzing experimental data, ML algorithms can help to identify key intermediates and transition states, providing valuable insights into how a reaction proceeds. This deeper understanding can, in turn, inform the design of more efficient and selective catalysts.
Emerging Roles in Advanced Materials and Supramolecular Chemistry
The unique properties of fluorinated compounds, including their ability to influence molecular conformation and self-assembly, make them attractive building blocks for advanced materials and supramolecular chemistry. nih.govnih.gov The introduction of fluorine atoms can lead to more stable and robust supramolecular lattices. nih.gov
Fluorinated amines, such as this compound, can be incorporated into polymers to create materials with tailored properties. rsc.org For example, the copolymerization of fluorinated norbornenes with crown ether-functionalized monomers results in polymers that can recognize and bind to biogenic amines. rsc.org This recognition capability is crucial for the development of sensors and drug delivery systems.
The self-assembly of fluorinated amino acids and peptides into well-defined nanostructures, such as fibrils and hydrogels, is another exciting area of research. nih.gov These bio-inspired materials have potential applications in tissue engineering, drug delivery, and biocatalysis. The ability of fluorine to modulate the self-assembly process offers a powerful tool for engineering materials with specific and tunable functions. nih.gov
In the realm of supramolecular chemistry, the complexation of fluorinated host molecules with guest species can lead to the formation of intricate architectures with novel properties. The study of these interactions, often investigated using techniques like NMR spectroscopy, provides fundamental insights into the principles of molecular recognition and self-assembly. rsc.org
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-Fluorophenyl)butan-1-amine, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation of 4-fluorobenzene with a butyryl chloride derivative, followed by reductive amination. Critical parameters include maintaining a reaction temperature of 0–5°C during the alkylation step to minimize side products and using sodium cyanoborohydride for selective amine reduction. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with the fluorine atom causing distinct splitting patterns in aromatic protons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) monitors purity. Differential Scanning Calorimetry (DSC) assesses thermal stability .
Q. How should researchers handle and store this compound hydrochloride to ensure stability?
- Methodological Answer : The hydrochloride salt requires storage under an inert atmosphere (argon or nitrogen) at room temperature to prevent hygroscopic degradation. For long-term stability, desiccants like silica gel are recommended. Avoid exposure to light by using amber glass vials .
Advanced Research Questions
Q. What experimental models are used to study the interaction of this compound with neurotransmitter receptors?
- Methodological Answer : Radioligand binding assays (e.g., with ³H-serotonin or ³H-dopamine) quantify affinity for serotonin (5-HT) and dopamine (D2) receptors. Functional assays, such as cAMP inhibition or calcium flux measurements in HEK293 cells transfected with receptor subtypes, evaluate agonist/antagonist activity. Molecular docking simulations (using AutoDock Vina) predict binding poses to guide mutagenesis studies .
Q. How does stereochemistry influence the biological activity of fluorinated phenylalkylamines?
- Methodological Answer : Enantiomers of structurally similar compounds (e.g., (1S)-1-(1-Benzofuran-2-YL)butan-1-amine) show divergent receptor binding profiles. For instance, the (S)-enantiomer may exhibit 10-fold higher 5-HT2A affinity than the (R)-form. Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, while in vivo behavioral assays (e.g., locomotor activity in rodents) correlate stereochemistry with pharmacological effects .
Q. What in vitro and in vivo models are used to study metabolic pathways of this compound?
- Methodological Answer : In vitro metabolism is assessed using liver microsomes (human or rodent) with LC-MS/MS to identify phase I metabolites (e.g., N-dealkylation products). In vivo studies in Sprague-Dawley rats involve administering the compound intravenously, followed by plasma and urine collection. Pharmacokinetic parameters (t½, Cmax, AUC) are calculated using non-compartmental analysis .
Q. How can computational modeling predict the physicochemical properties and toxicity of this compound?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models (e.g., Schrödinger’s QikProp) predict logP (2.1 ± 0.3) and solubility (1.2 mg/mL in water). Toxicity endpoints (e.g., hERG inhibition) are estimated via molecular dynamics simulations. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the molecule’s geometry for docking studies .
Q. What strategies address discrepancies in reported receptor binding affinities for fluorinated phenylalkylamines?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, cell line variability). Standardizing protocols (e.g., uniform radioligand concentrations, control for endogenous receptor expression) minimizes variability. Meta-analyses of published IC50 values using tools like GraphPad Prism identify outliers and validate consensus data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
